4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorobenzoic acid
Overview
Description
4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorobenzoic acid is a useful research compound. Its molecular formula is C12H11FN2O2 and its molecular weight is 234.23 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds containing a pyrazole ring, such as this one, are known to have diverse pharmacological effects . They can interact with various enzymes, receptors, and other proteins in the body.
Biochemical Pathways
Without specific information on the target, it’s difficult to say which biochemical pathways would be affected. Pyrazole derivatives have been reported to show different biological activities such as antibacterial, antifungal, anti-inflammatory, antitumor, and antioxidant activities .
Result of Action
The molecular and cellular effects would depend on the specific target and mode of action of the compound. Given the diverse activities of pyrazole derivatives, the effects could range from modulation of enzyme activity to alteration of cell signaling pathways .
Biochemical Analysis
Biochemical Properties
4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorobenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including acetylcholinesterase, which hydrolyzes acetylcholine in the cholinergic nervous system . The compound’s interaction with acetylcholinesterase can inhibit the enzyme’s activity, leading to altered nerve pulse transmission. Additionally, this compound has been shown to interact with other biomolecules, potentially influencing oxidative stress pathways by affecting reactive oxygen species (ROS) levels .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to affect the activity of acetylcholinesterase, leading to changes in neural transmission and behavior . Moreover, it can modulate oxidative stress by altering ROS levels, which can impact cellular components such as DNA, proteins, and lipids .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to acetylcholinesterase, inhibiting its activity and thereby affecting cholinergic signaling . The compound’s interaction with ROS pathways suggests it may also play a role in modulating oxidative stress. These interactions can lead to changes in gene expression and enzyme activity, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, but its effects may diminish as it degrades . Long-term exposure to the compound can lead to sustained changes in cellular processes, including enzyme activity and oxidative stress levels .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and reducing oxidative stress . At higher doses, it can lead to toxic or adverse effects, including impaired neural transmission and increased oxidative damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that influence its metabolism and the production of metabolites . The compound’s effects on metabolic flux and metabolite levels can impact various biochemical processes, including energy production and detoxification .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement and localization . The compound’s distribution can affect its accumulation in specific tissues, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall function within the cell .
Properties
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-3-fluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-7-5-8(2)15(14-7)11-4-3-9(12(16)17)6-10(11)13/h3-6H,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDANXPJRCVMOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C(C=C(C=C2)C(=O)O)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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